![molecular formula C22H22N2O2 B2410031 [(4-(Quinolin-8-yloxy)pipéridin-1-yl)(o-tolyl)méthanone] CAS No. 2034242-47-0](/img/structure/B2410031.png)
[(4-(Quinolin-8-yloxy)pipéridin-1-yl)(o-tolyl)méthanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential biological activity, making it a candidate for further studies in drug discovery and development.
Medicine: The compound’s unique structure and potential biological activity make it a subject of interest in medicinal chemistry for the development of new therapeutic agents.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
Target of Action
It is known that quinoline and piperidine moieties are common in many bioactive compounds . Quinoline derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Piperidine derivatives, on the other hand, are found in many pharmaceuticals and have been associated with various therapeutic applications .
Mode of Action
Compounds containing quinoline and piperidine moieties often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target molecules, thereby exerting their biological effects.
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit cholinesterases, potentially affecting neurotransmission .
Pharmacokinetics
For instance, the presence of the piperidine moiety could potentially enhance the compound’s bioavailability, as piperidine is a common structural feature in many bioactive compounds .
Result of Action
Based on the known activities of quinoline and piperidine derivatives, it can be speculated that this compound may have potential antiviral, anti-inflammatory, or anticancer effects .
Méthodes De Préparation
The synthesis of (4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone involves several steps, typically starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperidine ring can be introduced through nucleophilic substitution reactions. The final step involves the coupling of the quinoline and piperidine intermediates with the tolyl group under specific reaction conditions .
Analyse Des Réactions Chimiques
(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Comparaison Avec Des Composés Similaires
(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring often show similar pharmacological properties.
Tolyl derivatives: These compounds contain the tolyl group and may have comparable chemical reactivity and stability.
Propriétés
IUPAC Name |
(2-methylphenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-6-2-3-9-19(16)22(25)24-14-11-18(12-15-24)26-20-10-4-7-17-8-5-13-23-21(17)20/h2-10,13,18H,11-12,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTJHAAYBRMHKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


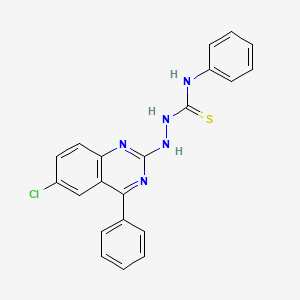
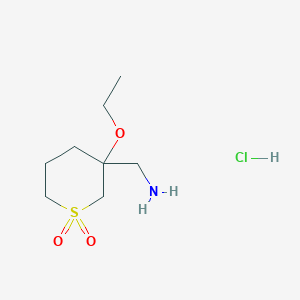
![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2409952.png)
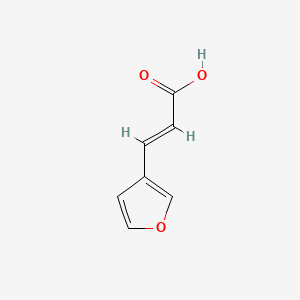
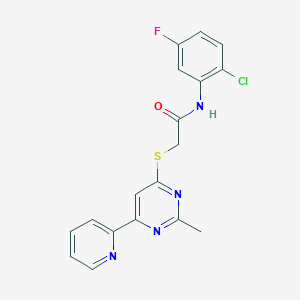
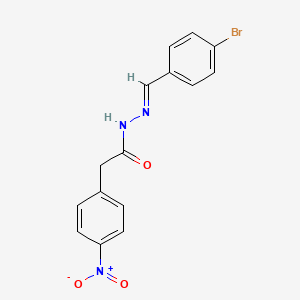
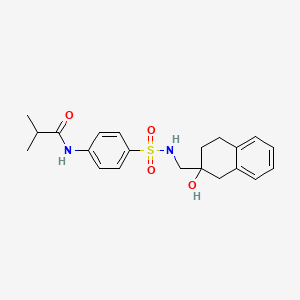

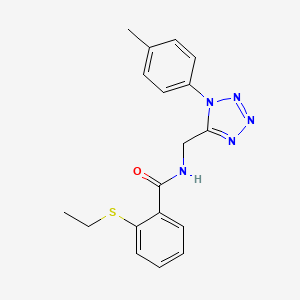
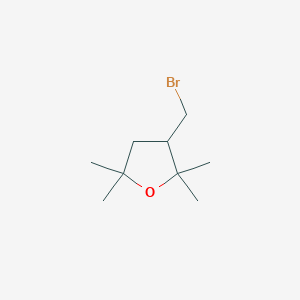
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409968.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide](/img/structure/B2409971.png)
